2'-Formyl-biphenyl-3-carboxylic acid methyl ester
Overview
Description
2’-Formyl-biphenyl-3-carboxylic acid methyl ester is an organic compound with the molecular formula C15H12O3. It is a derivative of biphenyl, which consists of two benzene rings connected by a single bond. This compound is characterized by the presence of a formyl group (-CHO) at the 2’ position and a carboxylic acid methyl ester group (-COOCH3) at the 3 position on the biphenyl structure. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Formyl-biphenyl-3-carboxylic acid methyl ester typically involves the following steps:
Formylation of Biphenyl: The initial step involves the formylation of biphenyl to introduce the formyl group at the 2’ position. This can be achieved using the Vilsmeier-Haack reaction, where biphenyl is treated with a mixture of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to form 2’-formylbiphenyl.
Esterification: The next step is the esterification of 2’-formylbiphenyl-3-carboxylic acid. This can be done by reacting the carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid to form the methyl ester.
Industrial Production Methods
Industrial production of 2’-Formyl-biphenyl-3-carboxylic acid methyl ester follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions
2’-Formyl-biphenyl-3-carboxylic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxyl group (-OH) using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: 2’-Formyl-biphenyl-3-carboxylic acid.
Reduction: 2’-Hydroxymethyl-biphenyl-3-carboxylic acid methyl ester.
Substitution: Various substituted biphenyl derivatives depending on the substituent introduced.
Scientific Research Applications
2’-Formyl-biphenyl-3-carboxylic acid methyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it valuable in organic synthesis.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways involving aromatic compounds.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 2’-Formyl-biphenyl-3-carboxylic acid methyl ester depends on its chemical structure and the functional groups present. The formyl group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis to form the corresponding carboxylic acid. The biphenyl structure provides a rigid framework that can interact with various molecular targets, including enzymes and receptors, through π-π stacking interactions and hydrophobic effects.
Comparison with Similar Compounds
2’-Formyl-biphenyl-3-carboxylic acid methyl ester can be compared with other biphenyl derivatives, such as:
2’-Formyl-biphenyl-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a methyl ester.
2’-Hydroxymethyl-biphenyl-3-carboxylic acid methyl ester: Similar structure but with a hydroxyl group instead of a formyl group.
Biphenyl-3-carboxylic acid methyl ester: Lacks the formyl group, making it less reactive in certain chemical reactions.
The uniqueness of 2’-Formyl-biphenyl-3-carboxylic acid methyl ester lies in its combination of functional groups, which allows for a wide range of chemical reactions and applications in various fields of research.
Properties
IUPAC Name |
methyl 3-(2-formylphenyl)benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O3/c1-18-15(17)12-7-4-6-11(9-12)14-8-3-2-5-13(14)10-16/h2-10H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNKYEDLHAYGZJP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2=CC=CC=C2C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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